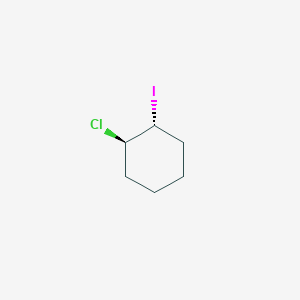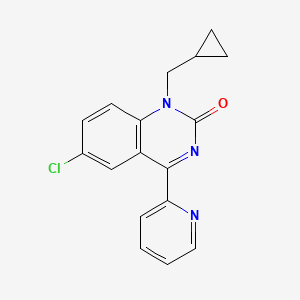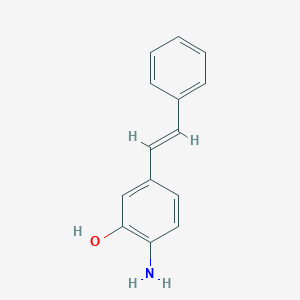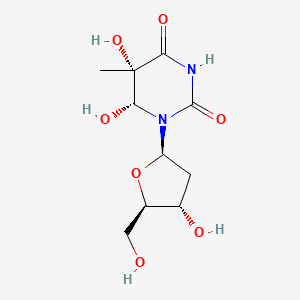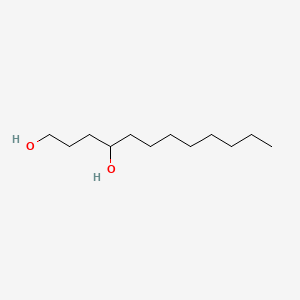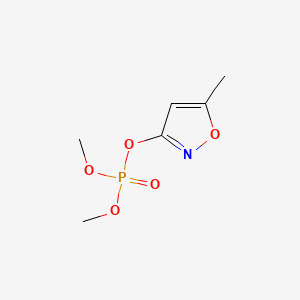
Diguanosine diphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diguanosine diphosphate is a nucleoside diphosphate composed of two guanosine molecules linked by a diphosphate group. This compound plays a crucial role in various biochemical processes, including signal transduction and cellular metabolism. It is an ester of pyrophosphoric acid with the nucleoside guanosine, consisting of a pyrophosphate group, a pentose sugar ribose, and the nucleobase guanine .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of diguanosine diphosphate typically involves the use of tris[bis(triphenylphosphoranylidene)ammonium] pyrophosphate (PPN pyrophosphate) in SN2 displacements of the tosylate ion from 5’-tosylnucleosides to afford nucleoside-5’-diphosphates . This method allows for the selective precipitation and direct isolation of nucleoside-5’-diphosphates from crude reaction mixtures.
Industrial Production Methods: Industrial production of this compound often employs high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for the identification and quantification of the compound and its metabolites . This method ensures high purity and yield, making it suitable for large-scale production.
化学反应分析
Types of Reactions: Diguanosine diphosphate undergoes various chemical reactions, including hydrolysis, phosphorylation, and polymerization. It can be hydrolyzed to guanosine monophosphate and further phosphorylated to guanosine triphosphate .
Common Reagents and Conditions: Common reagents used in these reactions include pyrophosphate, phosphoenolpyruvate, and pyruvate kinase. The reactions typically occur under physiological conditions, with enzymes such as GTPases facilitating the hydrolysis and phosphorylation processes .
Major Products: The major products formed from these reactions include guanosine monophosphate, guanosine triphosphate, and various cyclic dinucleotides .
科学研究应用
Diguanosine diphosphate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a substrate for the synthesis of other nucleotides and nucleoside analogs. It is also employed in studies of nucleotide metabolism and enzyme kinetics .
Biology: In biological research, this compound plays a critical role in signal transduction pathways, particularly those involving GTPases. It is also involved in the regulation of cellular processes such as gene expression, cytoskeletal rearrangements, and intracellular signaling .
Medicine: In medicine, this compound is studied for its potential therapeutic applications, including its role in antiviral and anticancer therapies. It is also used in the development of diagnostic assays for various diseases .
Industry: In the industrial sector, this compound is used in the production of bioactive compounds and as a key component in biotechnological processes. It is also employed in the synthesis of fucosyloligosaccharides, which have applications in the food and pharmaceutical industries .
作用机制
The mechanism of action of diguanosine diphosphate involves its role as a molecular switch in signal transduction pathways. It acts by binding to GTPases, which cycle between an active GTP-bound state and an inactive GDP-bound state. This interconversion is tightly regulated and serves as a molecular timer for various cellular processes .
Molecular Targets and Pathways: this compound targets GTPase enzymes, which are involved in pathways such as gene expression regulation, cytoskeletal rearrangements, and intracellular signaling. The hydrolysis of GTP to GDP by GTPase enzymes terminates the signaling event, restoring the inactive state .
相似化合物的比较
- Guanosine diphosphate
- Guanosine triphosphate
- Cyclic diguanosine monophosphate
- Guanosine monophosphate
Comparison: Diguanosine diphosphate is unique in its ability to act as a molecular switch in signal transduction pathways, a feature it shares with guanosine diphosphate and guanosine triphosphate. its role in the synthesis of cyclic dinucleotides and its involvement in the regulation of bacterial surface components set it apart from other similar compounds .
属性
CAS 编号 |
34692-44-9 |
|---|---|
分子式 |
C20H26N10O15P2 |
分子量 |
708.4 g/mol |
IUPAC 名称 |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C20H26N10O15P2/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-11(33)9(31)5(43-17)1-41-46(37,38)45-47(39,40)42-2-6-10(32)12(34)18(44-6)30-4-24-8-14(30)26-20(22)28-16(8)36/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H,39,40)(H3,21,25,27,35)(H3,22,26,28,36)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1 |
InChI 键 |
LFEYGVXBDRXHGF-MHARETSRSA-N |
手性 SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N |
规范 SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



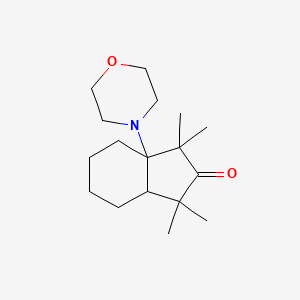

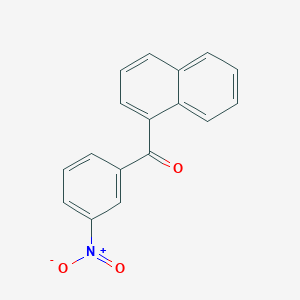

![4-methyl-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14677833.png)
![7-Butyl-4,6-dimethyl-1,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14677838.png)
